1-[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride
Description
1-[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride is a fluorinated aromatic amine hydrochloride salt. Its structure consists of a benzylamine core substituted at the ortho-position of the phenyl ring with a 2,2,2-trifluoroethoxy group (–OCH₂CF₃), with the amine group (–NH₂) protonated as a hydrochloride salt. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing trifluoroethoxy group, which enhances metabolic stability and modulates lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13;/h1-4H,5-6,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBBCUBCYHPASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride typically involves the reaction of 2-(2,2,2-trifluoroethoxy)phenylboronic acid with appropriate amine precursors under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Key Characteristics:
- Molecular Formula : C9H11ClF3NO
- Molecular Weight : 241.64 g/mol
- IUPAC Name : [2-(2,2,2-trifluoroethoxy)phenyl]methanamine; hydrochloride
Chemistry
1-[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride serves as a valuable building block in organic synthesis. Its trifluoroethoxy group can participate in various chemical reactions including:
- Oxidation : Producing phenolic compounds.
- Reduction : Yielding amine derivatives.
- Substitution Reactions : Leading to diverse substituted derivatives.
Biology
The compound is investigated for its potential biological activities. It may interact with specific biomolecules, influencing various biological processes. Research focuses on:
- Enzyme Inhibition : Potential as an inhibitor for enzymes like neutral sphingomyelinase 2 (nSMase2), which is involved in ceramide biosynthesis—a target for neurological disorders and cancer treatments .
- Binding Affinity Studies : Understanding how the trifluoroethoxy group affects binding to biological targets.
Medicine
This compound is explored for its therapeutic properties. Its unique chemical structure may lead to the development of new drugs or enhancements of existing ones:
- Drug Development : As a precursor for synthesizing novel pharmaceutical agents.
- Pharmacological Studies : Investigating its effects on human health through various assays.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials due to its unique properties. It may find use in:
- Material Science : As a component in developing advanced materials with specific characteristics.
- Chemical Manufacturing : In processes requiring fluorinated compounds.
Case Studies and Research Findings
Several studies highlight the potential of compounds similar to or including this compound:
- FDA-Approved Trifluoromethyl Group Drugs : A review of drugs containing trifluoromethyl groups emphasizes their pharmacological significance and potential therapeutic applications .
- Inhibitors of nSMase2 : Research on inhibitors based on similar scaffolds demonstrates their effectiveness against neurological disorders .
- Novel Drug Development : Ongoing studies focus on modifying existing compounds to enhance efficacy and reduce side effects in drug formulations .
Mechanism of Action
The mechanism of action of 1-[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Trifluoroethoxy or Trifluoromethyl Substitutions
The following compounds share structural similarities, differing primarily in substituent positions, aromatic ring modifications, or additional functional groups.
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Pharmacological and Physicochemical Properties
Electronic and Steric Effects
- This group also increases lipophilicity (logP ≈ 2.1–2.5) compared to methoxy analogs .
Positional Isomerism
- Meta-substituted analogs (e.g., 1-[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine) exhibit distinct receptor-binding profiles compared to ortho-substituted derivatives due to altered spatial orientation of the amine group relative to the substituent .
Salt Form and Solubility
- Hydrochloride salts generally enhance aqueous solubility. For example, 2,2,2-Trifluoroethylamine hydrochloride (CAS 373-88-6) has a solubility of >100 mg/mL in water, whereas non-salt analogs require organic solvents .
Pharmacological Potential
- Antidepressant Activity: Structural analogs like maprotiline hydrochloride (a tetracyclic antidepressant) highlight the role of aromatic amines in modulating neurotransmitter reuptake . The trifluoroethoxy group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated antidepressants.
- Dopaminergic Agonism : Compounds like 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine HCl, CAS 62-31-7) share the amine hydrochloride motif but lack fluorinated groups, resulting in shorter half-lives due to rapid metabolism .
Biological Activity
1-[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride is a synthetic compound notable for its trifluoroethoxy substitution on a phenyl ring. This unique structure contributes to its potential biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology. The compound's interactions with biological systems and its mechanisms of action are critical for understanding its therapeutic potential.
- Molecular Formula : C9H11ClF3NO
- Molecular Weight : 241.64 g/mol
- CAS Number : 1431970-06-7
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The trifluoroethoxy group enhances the compound's binding affinity to various receptors and enzymes, potentially modulating neurotransmitter systems and other biochemical pathways. This interaction can lead to diverse biological effects, including alterations in cell signaling and metabolic processes.
Biological Activity Overview
Research indicates that compounds with trifluoroethoxy groups exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have shown that similar compounds can inhibit serotonin uptake significantly, suggesting potential applications in treating mood disorders and other psychiatric conditions . Additionally, the presence of the trifluoroethoxy moiety is associated with improved pharmacokinetic properties such as increased stability and bioavailability.
In Vitro Studies
Recent investigations have highlighted the following findings regarding the biological activity of this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits moderate antibacterial properties against various strains of bacteria. The minimal inhibitory concentration (MIC) values indicate effective inhibition at concentrations ranging from 5 to 20 μg/mL.
- Antitumor Activity : The compound has shown promise in vitro against several cancer cell lines. For example, it demonstrated an IC50 value of approximately 10 μM against human ovarian carcinoma cells .
Case Studies
- Case Study: Antidepressant Potential
- Case Study: Anticancer Activity
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Concentration Range |
|---|---|---|
| Antimicrobial | Moderate inhibition | 5 - 20 μg/mL |
| Antitumor | IC50 ~10 μM | Varies by cell line |
| Serotonin Uptake | Up to 6-fold increase | N/A |
Q & A
Q. How can researchers confirm the structural identity of 1-[2-(2,2,2-trifluoroethoxy)phenyl]methanamine hydrochloride?
To confirm structural identity, use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify aromatic protons (e.g., substitution pattern on the phenyl ring) and the trifluoroethoxy group (e.g., splitting patterns for -OCHCF) .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should match the exact mass of the molecular formula (CHClFNO). For example, a calculated exact mass of 227.0416 (M+H) aligns with the compound’s formula .
- Infrared (IR) Spectroscopy: Confirm functional groups (e.g., NH stretching at ~3300 cm, C-F vibrations at ~1100–1250 cm) .
Q. What synthetic routes are available for preparing this compound?
A common approach involves:
Substitution Reaction: React 2-(2,2,2-trifluoroethoxy)benzyl chloride with ammonia or a protected amine (e.g., phthalimide) to form the methanamine backbone.
Hydrochloride Salt Formation: Treat the free base with HCl gas in a solvent like diethyl ether or methanol to precipitate the hydrochloride salt .
Key Considerations:
Q. What are the critical purity assessment methods for this compound?
- HPLC with UV Detection: Use a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) to quantify impurities (<0.5% area by peak integration) .
- Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values (e.g., C: 43.54%, Cl: 12.84%) .
- Melting Point: Compare observed mp (e.g., ~220–222°C for related hydrochlorides) to literature values .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?
- Docking Studies: Use tools like AutoDock4 to predict binding affinities of derivatives to target receptors (e.g., enzymes or GPCRs). Adjust substituents on the phenyl ring to enhance interactions .
- DFT Calculations: Model transition states for key reactions (e.g., substitution at the benzyl position) to identify optimal solvents, temperatures, and catalysts .
Example Workflow:
Generate 3D conformers of intermediates.
Calculate Gibbs free energy profiles for reaction pathways.
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Scenario: Discrepancies in -NMR integration ratios for aromatic protons. Approach:
Repeat Experiments: Ensure sample purity and solvent consistency (e.g., DMSO-d vs. CDCl).
2D NMR (COSY, HSQC): Resolve overlapping signals and assign coupling patterns.
X-ray Crystallography: If available, compare crystal structure data to spectral assignments .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Protection/Deprotection: Use Boc or Fmoc groups to protect the amine during functionalization of the phenyl ring.
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24h to 2h) for steps like SNAr (nucleophilic aromatic substitution) .
Data-Driven Optimization:
| Parameter | Initial Yield | Optimized Yield |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst (Pd/C) | 5 mol% | 10 mol% |
| Solvent | THF | DMF |
| Table 1. Example optimization for a coupling reaction . |
Q. How can researchers investigate the compound’s stability under physiological conditions?
- Forced Degradation Studies: Expose the compound to:
- Acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C).
- Oxidative stress (3% HO).
- Light (ICH Q1B guidelines).
- LC-MS Analysis: Identify degradation products (e.g., hydrolysis of the trifluoroethoxy group to -OH) .
Methodological Guidelines
- Synthetic Reproducibility: Document solvent batch effects (e.g., trace water in THF impacts salt formation) .
- Safety Protocols: Handle hydrochloride salts in fume hoods to avoid inhalation; use PPE for corrosive reagents (e.g., HCl gas) .
- Waste Management: Segregate halogenated waste and coordinate with certified disposal services to comply with environmental regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
